molecular formula C9H15N3 B13528563 (4,6-Diethylpyrimidin-2-yl)methanamine

(4,6-Diethylpyrimidin-2-yl)methanamine

Cat. No.: B13528563
M. Wt: 165.24 g/mol
InChI Key: GGZIJHVFYPHQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Diethylpyrimidin-2-yl)methanamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound features a pyrimidine ring substituted with ethyl groups at the 4 and 6 positions and a methanamine group at the 2 position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (4,6-Diethylpyrimidin-2-yl)methanamine typically begins with commercially available pyrimidine derivatives.

    Alkylation: The pyrimidine ring is alkylated at the 4 and 6 positions using ethyl halides under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Amination: The introduction of the methanamine group at the 2 position can be achieved through nucleophilic substitution reactions. This often involves the use of reagents like ammonia or primary amines in the presence of catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps like crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4,6-Diethylpyrimidin-2-yl)methanamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, palladium on carbon.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,6-Diethylpyrimidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural similarity to nucleic acid bases allows it to be used in the study of DNA and RNA analogs. It can serve as a probe or a precursor in the synthesis of modified nucleotides for biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs targeting various biological pathways, including those involved in cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives can act as intermediates in the synthesis of active ingredients for pesticides and drugs.

Mechanism of Action

The mechanism by which (4,6-Diethylpyrimidin-2-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, influencing their function. The methanamine group can form hydrogen bonds or ionic interactions with biological targets, while the ethyl groups may enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethylpyrimidin-2-yl)methanamine: Similar structure but with methyl groups instead of ethyl groups.

    (4,6-Diethylpyridin-2-yl)methanamine: Pyridine ring instead of pyrimidine.

    (4,6-Diethylpyrimidin-2-yl)ethanamine: Ethylamine group instead of methanamine.

Uniqueness

(4,6-Diethylpyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 4 and 6 positions enhances its hydrophobicity compared to its methyl-substituted analogs, potentially affecting its biological activity and solubility.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(4,6-diethylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H15N3/c1-3-7-5-8(4-2)12-9(6-10)11-7/h5H,3-4,6,10H2,1-2H3

InChI Key

GGZIJHVFYPHQDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)CN)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.